4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their fused bicyclic structure, which includes a five-membered imidazole ring fused to a six-membered pyridine ring. This structural motif is recognized for its wide range of applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Transition Metal Catalysts: Used for various coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its structural features.
Material Science: The compound’s unique structure makes it useful in the development of new materials.
Biological Studies: It can be used as a probe to study various biological processes.
Wirkmechanismus
The mechanism of action of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The exact pathways and targets depend on the specific application of the compound. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromo and benzoic acid methyl ester groups.
2-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group at the 2-position.
Uniqueness
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is unique due to the presence of the bromo group and the benzoic acid methyl ester moiety, which can significantly alter its chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Eigenschaften
Molekularformel |
C15H11BrN2O2 |
---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
methyl 4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-6-4-10(5-7-11)13-9-18-8-2-3-12(16)14(18)17-13/h2-9H,1H3 |
InChI-Schlüssel |
FFMOLIRVOKLOCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.